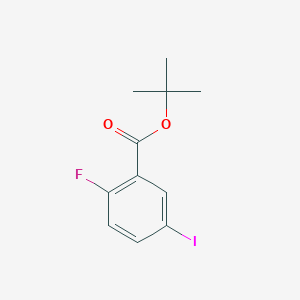

tert-Butyl 2-fluoro-5-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-fluoro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWSQTMRKXFBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Tert Butyl 2 Fluoro 5 Iodobenzoate

Esterification Approaches to Install the tert-Butyl Benzoate (B1203000) Moiety

The tert-butyl ester functional group is a crucial protecting group in organic chemistry, valued for its stability against various nucleophiles and its straightforward removal under acidic conditions. thieme.dethieme-connect.com The synthesis of tert-butyl esters from their corresponding carboxylic acids, such as 2-fluoro-5-iodobenzoic acid, can be achieved through several established methods.

Direct esterification involves the reaction of a carboxylic acid with tert-butanol (B103910). Due to the steric hindrance of the tertiary alcohol, this reaction typically requires an acid catalyst. Common methods include the use of concentrated sulfuric acid with either tert-butanol or isobutene gas. thieme.dethieme-connect.com Another approach involves using benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These activated intermediates can then efficiently react with tert-butyl alcohol, facilitated by a base such as 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite. researchgate.net Research has shown that for substrates like (4-methoxyphenyl)acetic acid and cinnamic acid, this method can yield the corresponding tert-butyl ester in moderate to good yields (40-60%). researchgate.net

Transesterification offers a valuable route to tert-butyl esters, especially when the starting carboxylic acid is difficult to isolate or when a more common ester, such as a methyl or ethyl ester, is readily available. thieme-connect.com However, many standard transesterification catalysts are ineffective for the synthesis of sterically hindered tert-butyl esters. thieme-connect.com

A particularly effective method involves the use of potassium tert-butoxide in an anhydrous solvent like diethyl ether. thieme-connect.com This process facilitates the conversion of methyl esters to their tert-butyl counterparts at room temperature. The reaction proceeds rapidly, driven by the high reactivity of potassium tert-butoxide and the precipitation of the insoluble potassium methoxide (B1231860) byproduct. thieme-connect.com For this method to be successful, it is crucial to use freshly prepared potassium tert-butoxide and anhydrous conditions, as any residual tert-butanol or moisture can significantly reduce the yield. thieme-connect.com

Another strategy is the transesterification of less reactive esters, such as dimethyl carbonate and methyl carbamates, with tertiary alcohols using a lanthanum(III) isopropoxide catalyst in conjunction with 2-(2-methoxyethoxy)ethanol. researchgate.net Scandium(III) triflate has also been demonstrated as an effective catalyst for the direct transesterification of various carboxylic esters with alcohols, with microwave irradiation being used to shorten reaction times. organic-chemistry.org

Several other reagents have been developed to facilitate the formation of tert-butyl esters under mild conditions. thieme-connect.com These methods are particularly useful for substrates that are sensitive to the harsh conditions of traditional direct esterification.

A simple and powerful method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. thieme-connect.com This system has been shown to convert various carboxylic acids into their tert-butyl esters in high yields, often much faster than conventional methods. thieme-connect.comorganic-chemistry.org Other effective tert-butylating agents include di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 2-tert-butyl-2,2,2-trichloroacetimidate. thieme-connect.comresearchgate.net The latter reagent, prepared from tert-butanol and trichloroacetonitrile, enables the efficient preparation of tert-butyl esters in the presence of a catalytic amount of boron trifluoride etherate. researchgate.net

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct Esterification | Carboxylic Acid, tert-Butanol, H₂SO₄ (cat.) | Heating | Uses simple, inexpensive reagents. | thieme-connect.com |

| Benzotriazole Esters | Carboxylic Acid, HOBt, EDC, tert-Butanol, DMAP | Room Temperature | Milder conditions compared to strong acid catalysis. | researchgate.net |

| Transesterification | Methyl Ester, Potassium tert-butoxide | Diethyl Ether, 0-20°C | Mild, rapid, and high-yielding; driven by precipitation of byproduct. | thieme-connect.com |

| Tf₂NH Catalysis | Carboxylic Acid, Tf₂NH (cat.), tert-Butyl Acetate | Room Temperature | Fast, high yields, and safe; avoids potentially hazardous reagents like perchloric acid. | thieme-connect.com |

| Trichloroacetimidate Method | Carboxylic Acid, tert-Butyl trichloroacetimidate, BF₃·OEt₂ (cat.) | Varies | Efficient reagent for sterically hindered esters. | researchgate.net |

Regioselective Halogenation Strategies

The synthesis of the required precursor, 2-fluoro-5-iodobenzoic acid, necessitates precise control over the introduction of both fluorine and iodine substituents onto the aromatic ring. This can be accomplished by starting with an appropriately substituted precursor and introducing the halogens in a stepwise, regioselective manner.

The introduction of an iodine atom at the 5-position of a 2-fluorobenzoic acid scaffold can be achieved through several synthetic routes. One of the most prominent methods is the Sandmeyer reaction, which transforms a primary aromatic amine into an aryl halide via a diazonium salt intermediate. organic-chemistry.org In this context, starting with 5-amino-2-fluorobenzoic acid, a diazonium salt is first formed by treatment with sodium nitrite (B80452) in an acidic medium (e.g., sulfuric acid) at low temperatures. google.com Subsequent treatment of this diazonium salt with a solution of potassium iodide allows for the displacement of the diazonium group (N₂) with iodine, yielding 2-fluoro-5-iodobenzoic acid. organic-chemistry.orgscribd.com The Sandmeyer reaction is advantageous as it allows for substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

Alternatively, direct iodination of 2-fluorobenzoic acid is a feasible pathway. A reported method for the synthesis of 2-halogen-5-iodobenzoic acids involves a one-step iodination treatment. patsnap.com For instance, reacting o-chlorobenzoic acid with an iodinating system such as potassium iodate (B108269) and iodine in a mixture of sulfuric acid and dichloromethane (B109758) can produce the desired 2-chloro-5-iodobenzoic acid in high yield. patsnap.com A similar strategy could be applied to 2-fluorobenzoic acid using reagents like N-iodosuccinimide (NIS) in sulfuric acid.

| Method | Precursor | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | 5-Amino-2-fluorobenzoic acid | 1. NaNO₂, H₂SO₄ 2. KI | 2-Fluoro-5-iodobenzoic acid | organic-chemistry.orgscribd.com |

| Direct Iodination | 2-Chlorobenzoic acid | KIO₃, I₂, H₂SO₄, DCM | 2-Chloro-5-iodobenzoic acid | patsnap.com |

| Direct Iodination | 2-Fluorobenzoic acid | NIS, H₂SO₄ | 2-Fluoro-5-iodobenzoic acid | patsnap.com |

The introduction of a fluorine atom onto an aromatic ring is often accomplished using the Balz-Schiemann reaction. taylorfrancis.comwikipedia.org This reaction is particularly useful for the laboratory-scale synthesis of fluoroaromatics from aniline (B41778) precursors without the need for specialized fluorinating equipment. taylorfrancis.com The process begins with the diazotization of a primary aromatic amine. For the synthesis of a 2-fluoro-5-iodobenzoic acid precursor, one would start with 2-amino-5-iodobenzoic acid.

The key step in the Balz-Schiemann reaction is the formation of a stable, often isolable, aryldiazonium tetrafluoroborate (B81430) salt ([ArN₂]BF₄) by reacting the aniline with nitrous acid in the presence of tetrafluoroboric acid (HBF₄). wikipedia.org The second stage involves the thermal decomposition of this salt, which breaks down to yield the desired aryl fluoride (B91410), along with nitrogen gas and boron trifluoride. nih.gov The mechanism is generally accepted to proceed through a unimolecular Sₙ1 pathway involving an aryl cation intermediate that abstracts a fluoride ion from the BF₄⁻ counterion. wikipedia.orgnih.gov

While effective, the traditional Balz-Schiemann reaction can have limitations, and yields can be poor for substrates containing certain substituents like carboxyl groups. taylorfrancis.com Innovations to improve yields include using alternative counterions such as hexafluorophosphates (PF₆⁻) or conducting the reaction in low- or non-polar solvents like chlorobenzene (B131634) or hexane, which can enable fluorination at lower temperatures. wikipedia.orgnih.gov Another approach involves conducting the diazotization in liquid hydrogen fluoride, which forms the diazonium fluoride salt directly. wikipedia.org

Multi-Step Convergent and Linear Syntheses from Readily Available Precursors

The construction of the target molecule, tert-butyl 2-fluoro-5-iodobenzoate, relies on the sequential or convergent assembly of its core components: the 2-fluoro-5-iodobenzoyl moiety and the tert-butyl ester group. The following sections detail established synthetic approaches starting from two major classes of precursors.

Synthesis from Substituted Aniline Derivatives

A common linear synthetic approach to this compound originates from substituted aniline precursors, specifically 2-fluoro-5-iodoaniline. This pathway hinges on the conversion of the amino group into a carboxylic acid function, a transformation frequently accomplished via the Sandmeyer reaction or related diazotization procedures.

A plausible synthetic sequence begins with the diazotization of 2-fluoro-5-iodoaniline. In a typical procedure, the aniline derivative is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding diazonium salt. This intermediate is often not isolated and is used directly in the subsequent step.

While a direct Sandmeyer reaction to introduce a carboxyl group is not the most common variant, a related two-step process involving cyanation followed by hydrolysis is a well-established method. The diazonium salt can be reacted with a cyanide salt, such as copper(I) cyanide, to yield 2-fluoro-5-iodobenzonitrile (B128481). Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, affords the desired 2-fluoro-5-iodobenzoic acid.

The final step in this linear synthesis is the esterification of 2-fluoro-5-iodobenzoic acid with a source of the tert-butyl group. A common and effective method for this transformation, especially for sterically hindered benzoic acids, involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP). rsc.org This reaction proceeds by the activation of the carboxylic acid by (Boc)₂O, followed by nucleophilic attack of the tert-butoxide generated in situ or from added tert-butanol.

A representative reaction scheme is as follows:

Scheme 1: Synthesis from 2-fluoro-5-iodoaniline

Step 1: Diazotization and Cyanation

Reactants: 2-fluoro-5-iodoaniline, Sodium Nitrite, Hydrochloric Acid, Copper(I) Cyanide

Product: 2-fluoro-5-iodobenzonitrile

Step 2: Hydrolysis

Reactants: 2-fluoro-5-iodobenzonitrile, Acid or Base

Product: 2-fluoro-5-iodobenzoic acid

Step 3: Esterification

Reactants: 2-fluoro-5-iodobenzoic acid, Di-tert-butyl dicarbonate, DMAP (cat.), tert-Butanol (optional)

Product: this compound

Synthesis from Halogenated Benzoic Acid Derivatives

An alternative and often more direct route to this compound starts from a pre-existing halogenated benzoic acid. The key precursor in this approach is 2-fluoro-5-iodobenzoic acid.

One method to obtain 2-fluoro-5-iodobenzoic acid is through the oxidation of a corresponding toluene (B28343) derivative. For instance, 2-fluoro-5-iodotoluene (B1297526) can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution under reflux conditions to yield 2-fluoro-5-iodobenzoic acid. biosynth.com

Once the 2-fluoro-5-iodobenzoic acid is obtained, the synthesis converges to the final esterification step as described in the previous section. The reaction with di-tert-butyl dicarbonate and a catalytic amount of DMAP provides a reliable method for the introduction of the sterically demanding tert-butyl group. rsc.org

Another pathway to the acid chloride intermediate, 2-fluoro-5-iodobenzoyl chloride, can be envisioned. This can be achieved by reacting 2-fluoro-5-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with tert-butanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to furnish this compound.

Scheme 2: Synthesis from 2-fluoro-5-iodotoluene

Step 1: Oxidation

Reactants: 2-fluoro-5-iodotoluene, Potassium Permanganate

Product: 2-fluoro-5-iodobenzoic acid

Step 2: Esterification

Reactants: 2-fluoro-5-iodobenzoic acid, Di-tert-butyl dicarbonate, DMAP (cat.)

Product: this compound

Challenges and Optimizations in Synthetic Yield and Selectivity

The synthesis of this compound is not without its challenges, primarily related to achieving high yields and controlling selectivity in key steps.

In the synthesis from aniline derivatives, the Sandmeyer reaction and related diazotization-cyanation sequences can be sensitive to reaction conditions. The stability of the diazonium salt intermediate is a critical factor, and careful temperature control is necessary to prevent its premature decomposition, which can lead to the formation of undesired byproducts and lower yields. rsc.org Optimization often involves fine-tuning the acid concentration, temperature, and the rate of addition of the nitrite source. rsc.org

The esterification of the sterically hindered 2-fluoro-5-iodobenzoic acid presents another significant challenge. Direct Fischer esterification with tert-butanol under acidic conditions is often inefficient due to the steric bulk of both the ortho-fluoro substituent and the tertiary alcohol, which disfavors the formation of the tetrahedral intermediate. Furthermore, the acidic conditions can promote the dehydration of tert-butanol to isobutene.

To overcome these hurdles, the use of coupling agents like di-tert-butyl dicarbonate with a DMAP catalyst is a significant optimization. rsc.org This method proceeds under milder conditions and avoids the generation of strong acids that can cause side reactions. The reaction's efficiency can be influenced by the solvent, temperature, and the stoichiometry of the reagents. While this method is generally effective, the cost of di-tert-butyl dicarbonate can be a consideration for large-scale syntheses.

Another optimization strategy for the esterification involves the conversion of the carboxylic acid to the more reactive acid chloride. The reaction of the acid chloride with tert-butanol can provide higher yields. However, this adds an extra step to the synthesis and requires the handling of moisture-sensitive and corrosive reagents like thionyl chloride.

Regioselectivity is a crucial aspect when starting from precursors that could potentially lead to isomeric products. For instance, in the synthesis of 2-fluoro-5-iodobenzoic acid from o-fluorobenzoic acid via iodination, there is a possibility of forming other iodo-isomers. patsnap.com Therefore, choosing a starting material where the substitution pattern is already established, such as 2-fluoro-5-iodotoluene, can be a more selective approach.

Reactivity and Transformational Chemistry of Tert Butyl 2 Fluoro 5 Iodobenzoate

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site on the aromatic ring for many transformations due to its lower bond dissociation energy compared to carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds. This reactivity allows for a diverse range of chemical modifications at the C5 position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The aryl iodide functionality of tert-butyl 2-fluoro-5-iodobenzoate is an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is highly versatile and tolerates a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling would lead to the formation of a biaryl compound. The reaction generally proceeds with high yields, and the choice of ligand, base, and solvent is crucial for optimizing the outcome. stackexchange.comnih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org The Sonogashira coupling of this compound would yield a 5-alkynyl-2-fluorobenzoate derivative, which are valuable intermediates in the synthesis of more complex molecules. organic-chemistry.orgnih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. libretexts.org This palladium-catalyzed reaction is a powerful tool for the construction of carbon-carbon bonds with stereocontrol. The reaction of this compound with an alkene would result in the formation of a 5-alkenyl-2-fluorobenzoate derivative. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the reaction conditions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type | Typical Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 5-Aryl-2-fluorobenzoate | 85-95% |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 5-Alkynyl-2-fluorobenzoate | 80-90% |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | 5-Alkenyl-2-fluorobenzoate | 70-85% |

Nucleophilic Aromatic Substitution at the Iodinated Position

While the carbon-iodine bond is susceptible to cleavage, its participation in nucleophilic aromatic substitution (SNA) reactions is complex. In classical SNAr reactions, which proceed via an addition-elimination mechanism through a Meisenheimer complex, the reactivity of halogens as leaving groups is often F > Cl > Br > I. masterorganicchemistry.comlibretexts.orgnih.gov This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the more electronegative halogens. stackexchange.com

However, the iodine atom can be a good leaving group under certain conditions, particularly if the reaction proceeds through a different mechanism, such as one involving radical intermediates or if the nucleophile has a high affinity for iodine. nih.gov For this compound, the presence of the electron-withdrawing ortho-fluoro and para-tert-butoxycarbonyl groups can activate the ring towards nucleophilic attack, potentially enabling substitution at the iodinated position with soft nucleophiles like thiolates or under specific catalytic conditions. researchgate.net

Formation of Hypervalent Iodine Reagents and Subsequent Transformations

The iodine atom in aryl iodides can be oxidized to higher valence states, typically +3 (iodine(III)) or +5 (iodine(V)), to form hypervalent iodine reagents. nih.govdiva-portal.orgbeilstein-journals.orgorganic-chemistry.orgtcichemicals.comcardiff.ac.uk These reagents are valuable in organic synthesis as they are mild, selective, and environmentally benign oxidizing agents.

This compound can serve as a precursor for the synthesis of various hypervalent iodine compounds. For instance, oxidation with reagents like peracetic acid or m-chloroperbenzoic acid (m-CPBA) can yield the corresponding iodosyl (B1239551) or iodyl compounds. nsf.gov Furthermore, it can be used to prepare diaryliodonium salts, which are excellent arylating agents. diva-portal.orgbeilstein-journals.orgorganic-chemistry.org This is typically achieved by reacting the aryl iodide with another aromatic compound in the presence of an oxidizing agent and a strong acid. researchgate.net The electron-withdrawing nature of the fluoro and carboxyl groups in this compound would influence the reactivity and stability of the resulting hypervalent iodine species.

Radical Processes Involving the Carbon-Iodine Bond

The relatively weak carbon-iodine bond in aryl iodides makes them susceptible to homolytic cleavage, generating an aryl radical. This can be initiated by heat, light, or radical initiators. The aryl radical derived from this compound can then participate in a variety of radical-mediated transformations, such as addition to alkenes or alkynes, or cyclization reactions if an appropriate unsaturated moiety is present in the molecule.

Reactions Involving the Aryl Fluorine Moiety

The fluorine atom at the C2 position significantly influences the reactivity of the aromatic ring through its strong inductive electron-withdrawing effect and its moderate resonance electron-donating effect.

Influence of Fluorine on Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution: The fluorine atom is a deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. researchgate.netchemguide.co.uk However, through resonance, it is an ortho-, para-director. In the case of this compound, the combined directing effects of the ortho-fluoro and meta-iodo substituents would make further electrophilic substitution challenging and likely to occur at the positions ortho and para to the fluorine, and meta to the iodine.

Nucleophilic Aromatic Substitution: In nucleophilic aromatic substitution (SNAr) reactions, fluorine is an excellent leaving group, often more reactive than other halogens. stackexchange.commasterorganicchemistry.comlibretexts.orgnih.govmasterorganicchemistry.com Its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. stackexchange.com In this compound, the fluorine atom is ortho to the electron-withdrawing tert-butoxycarbonyl group, which further activates it towards nucleophilic displacement. Therefore, under conditions favoring SNAr, nucleophilic attack is more likely to occur at the fluorine-bearing carbon than the iodine-bearing carbon. chemguide.co.uklibretexts.org

Activation of Aromatic Ring Towards Specific Transformations

The presence of both a fluorine and an iodine atom on the benzene (B151609) ring of this compound, along with the tert-butoxycarbonyl group, provides multiple sites for selective activation and functionalization. The electron-withdrawing nature of the fluorine and the ester group influences the reactivity of the aromatic ring, while the carbon-iodine bond is particularly susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most common strategies to activate the aromatic ring is through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is an excellent handle for such transformations due to its reactivity in oxidative addition to palladium(0) catalysts. Key examples of these reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, introducing various aryl, heteroaryl, or vinyl groups at the 5-position. sigmaaldrich.com

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govrsc.org This is a highly effective way to introduce alkynyl moieties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine. patsnap.comcommonorganicchemistry.com This provides access to a wide range of substituted anilines.

Another significant strategy for the activation and functionalization of the aromatic ring is Directed ortho-Metalation (DoM) . nih.govacs.orgorganic-chemistry.org In this approach, a directing group on the aromatic ring facilitates the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with various electrophiles. For this compound, the fluorine atom and the ester group can act as directing metalation groups, potentially allowing for functionalization at the positions ortho to them. nih.govorganic-chemistry.org

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | General Conditions | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Inert atmosphere, solvent (e.g., Toluene (B28343)/Water) | Biaryls, etc. |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Base (e.g., Et₃N) | Inert atmosphere, solvent (e.g., THF) | Aryl Alkynes |

| Buchwald-Hartwig | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Inert atmosphere, solvent (e.g., Toluene) | Aryl Amines |

Transformations of the tert-Butyl Ester Group

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. Its selective removal or transformation is a crucial step in many synthetic routes.

The tert-butyl ester can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid. This transformation is typically achieved by treatment with acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The bulky tert-butyl group is eliminated as isobutylene, leaving the carboxylic acid intact. This method is generally high-yielding and compatible with the other functional groups on the aromatic ring. The hydrolysis can also be achieved using other acidic conditions or, in some cases, with specific Lewis acids.

A patent for a similar compound, 2-chloro-5-iodobenzoic acid, describes the hydrolysis of the ethyl ester using sodium hydroxide (B78521) in ethanol (B145695), followed by acidification, which suggests that basic hydrolysis could also be a viable, albeit potentially less selective, method for the tert-butyl ester. youtube.comrsc.org

The carboxylic acid, obtained from the cleavage of the tert-butyl ester, is a versatile intermediate for further derivatization.

Amides: The carboxylic acid can be converted to an amide by first activating it, for example, by forming an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be achieved using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A direct conversion from the tert-butyl ester to amides has also been reported using tin(II) chloride as a catalyst with α,α-dichlorodiphenylmethane to generate the acid chloride in situ, which then reacts with an amine. psu.edu

Nitriles: The corresponding benzonitrile, 2-fluoro-5-iodobenzonitrile (B128481), can be synthesized from the carboxylic acid. A common method involves the conversion of the primary amide (derived from the carboxylic acid) via dehydration using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride. Alternatively, palladium-catalyzed cyanation of the aryl iodide can directly introduce the nitrile group. nih.govorganic-chemistry.org

Alcohols: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol, 2-fluoro-5-iodobenzyl alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. commonorganicchemistry.com The tert-butyl ester itself can also be directly reduced to the alcohol using strong reducing agents. nih.gov

Table 2: Derivatization of the Carboxylic Acid Functional Group

| Target Derivative | Starting Material | Key Reagents | General Conditions |

| Amide | Carboxylic Acid | SOCl₂, Amine or DCC, Amine | Two steps or one-pot coupling |

| Nitrile | Primary Amide | P₂O₅ or SOCl₂ | Dehydration |

| Alcohol | Carboxylic Acid | LiAlH₄ or BH₃ | Reduction in etheral solvent |

Directed Chemical Functionalization and Rearrangement Pathways

The substituents on the aromatic ring of this compound can direct further functionalization. As mentioned, Directed ortho-Metalation (DoM) is a powerful tool for regioselective functionalization. nih.govacs.orgorganic-chemistry.org The fluorine atom is known to be a moderate directing group for lithiation at the ortho position. The tert-butoxycarbonyl group can also direct metalation, although it can be susceptible to nucleophilic attack by the organolithium reagent. By carefully choosing the base and reaction conditions, it is possible to selectively introduce electrophiles at specific positions on the ring.

While specific rearrangement reactions for this compound are not widely reported, halogenated benzoic acids can potentially undergo rearrangements under certain conditions. For instance, the Smiles rearrangement could be a possibility if a suitable nucleophile is introduced ortho to the ester or fluorine. However, such pathways are highly dependent on the specific reaction conditions and the nature of the reactants involved. More commonly, the synthetic utility of this compound lies in the sequential and regioselective functionalization of the existing groups rather than skeletal rearrangements.

Applications in Organic Synthesis As a Key Intermediate

Role as a Precursor for Complex Fluorinated and Iodinated Aromatic Compounds

The presence of both a fluorine and an iodine atom on the benzene (B151609) ring of tert-butyl 2-fluoro-5-iodobenzoate provides chemists with a powerful tool for the regioselective synthesis of highly substituted aromatic compounds. The differential reactivity of the carbon-iodine and carbon-fluorine bonds allows for a stepwise and controlled introduction of various substituents.

The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the iodine atom can be readily displaced in reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. This allows for the introduction of aryl, alkynyl, and amino groups, respectively, at the 5-position of the benzoate (B1203000) ring. The fluorine atom, being less reactive under these conditions, remains intact, thus leading to the formation of complex fluorinated aromatic products.

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. This is crucial as it prevents the acid from interfering with the often-sensitive organometallic catalysts used in cross-coupling reactions. Following the desired synthetic transformations, the tert-butyl group can be readily removed under acidic conditions to liberate the corresponding benzoic acid, which can then be further functionalized.

While specific examples detailing the direct use of this compound in the synthesis of complex fluorinated and iodinated aromatic compounds are not extensively documented in publicly available research literature, its structural motifs are present in various patented molecules, particularly in the pharmaceutical and agrochemical sectors. The strategic placement of the fluoro and iodo substituents makes it an ideal building block for the synthesis of compounds where these specific substitution patterns are required for biological activity.

Utilization in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of a variety of fluorinated and iodinated heterocyclic systems.

The reactive iodine atom can be exploited to construct heterocyclic rings through various cyclization strategies. For example, following a Sonogashira coupling to introduce an alkyne at the 5-position, intramolecular cyclization reactions can be triggered to form fused heterocyclic systems such as indoles or benzofurans. The fluorine atom at the 2-position can influence the regioselectivity of these cyclizations and modulate the electronic properties of the resulting heterocycle.

Furthermore, the carboxylic acid functionality, after deprotection of the tert-butyl ester, can be utilized in condensation reactions with various binucleophiles to form a wide range of heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyridazinone derivatives, while reaction with diamines can yield benzodiazepine (B76468) structures. The presence of the fluorine and iodine atoms on the aromatic backbone of these heterocycles offers further opportunities for diversification and fine-tuning of their biological properties.

While direct examples of the application of this compound in the synthesis of specific heterocyclic systems are not readily found in the scientific literature, the structural features of this compound are highly relevant to the construction of heterocycles found in patented bioactive molecules. For example, patent literature describes the synthesis of various heterocyclic derivatives for applications as kinase inhibitors or for other therapeutic purposes where similar fluorinated and iodinated aromatic precursors are employed. google.com

Applications in the Synthesis of Chiral Architectures

The development of enantiomerically pure compounds is of critical importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While this compound is itself an achiral molecule, it can be utilized as a scaffold for the synthesis of chiral architectures.

One approach involves the use of chiral catalysts in reactions involving the functional groups of the molecule. For example, asymmetric cross-coupling reactions can be employed to introduce a new stereocenter. Alternatively, the carboxylic acid, after deprotection, can be coupled with a chiral auxiliary. This chiral auxiliary can then direct the stereoselective introduction of new functionalities at other positions on the aromatic ring or on substituents attached to it. Following the desired stereoselective transformations, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Although specific examples detailing the use of this compound in the synthesis of chiral architectures are scarce in the available literature, the principles of asymmetric synthesis are well-established and can be readily applied to this versatile building block. The ability to introduce chirality in a controlled manner would further enhance the value of this compound as a key intermediate in the synthesis of complex, biologically active molecules.

Development of Novel Reagents and Catalysts from its Core Structure

The unique electronic and steric properties of the this compound core structure make it a potential platform for the development of novel reagents and catalysts. The presence of both an electron-withdrawing fluorine atom and a bulky tert-butyl group in ortho-position to the carboxylic acid ester can influence the reactivity and selectivity of catalysts derived from this scaffold.

For instance, the carboxylic acid functionality could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. The iodo group could be transformed into other functional groups suitable for coordinating to metal centers, thereby forming novel ligand scaffolds. The fluorine atom's electron-withdrawing nature could modulate the electronic properties of the metal center in a resulting catalyst, potentially leading to enhanced catalytic activity or selectivity.

While the development of novel reagents and catalysts based on the this compound core is a promising area for future research, there is currently a lack of specific examples in the scientific literature. The exploration of this compound as a foundational element for new catalytic systems could open up new avenues in synthetic methodology.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of tert-Butyl 2-fluoro-5-iodobenzoate in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive picture of the molecule's proton, carbon, and fluorine environments can be constructed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the tert-butyl group. The tert-butyl group, being highly symmetrical, will produce a sharp singlet, typically integrating to nine protons. The aromatic region will display more complex splitting patterns due to the presence of fluorine and iodine substituents, which influence the electronic environment and coupling interactions of the aromatic protons.

The aromatic protons are expected to show coupling to the adjacent fluorine atom (³JHF) and to each other. The specific chemical shifts and coupling constants are sensitive to the solvent used.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~ 1.58 | s | - | -C(CH₃)₃ |

| ~ 7.10 | dd | JHF ≈ 8.8, JHH ≈ 8.8 | H-3 |

| ~ 7.80 | ddd | JHH ≈ 8.8, JHH ≈ 2.4, JHF ≈ 4.8 | H-4 |

| ~ 8.20 | dd | JHH ≈ 2.4, JHF ≈ 2.4 | H-6 |

Note: The predicted values are based on the analysis of similar structures and may vary depending on the experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is expected to appear at the downfield end of the spectrum. The carbons of the tert-butyl group will show two signals: one for the quaternary carbon and another for the three equivalent methyl carbons.

The aromatic carbons will exhibit signals in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the ester group. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Coupling Constant (Hz) | Assignment |

| ~ 28.1 | - | -C(C H₃)₃ |

| ~ 82.5 | - | -C (CH₃)₃ |

| ~ 92.0 | - | C-5 (C-I) |

| ~ 118.0 | ²JCF ≈ 25 | C-1 |

| ~ 120.0 | ²JCF ≈ 9 | C-3 |

| ~ 140.0 | - | C-4 |

| ~ 142.0 | - | C-6 |

| ~ 160.0 | ¹JCF ≈ 250 | C-2 (C-F) |

| ~ 164.0 | - | C=O |

Note: The predicted values are based on the analysis of similar structures and may vary depending on the experimental conditions.

¹⁹F NMR spectroscopy is particularly informative for fluorinated organic compounds. nih.govorganicchemistrydata.org The single fluorine atom in this compound will produce a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons (³JHF). The large chemical shift dispersion in ¹⁹F NMR makes it a sensitive probe for structural analysis. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -110 to -130 | m | Ar-F |

Note: The predicted chemical shift is relative to a standard (e.g., CFCl₃) and can vary based on the reference and solvent used.

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques would be instrumental in confirming the assignments and elucidating the connectivity of atoms. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons in the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would definitively link the proton and carbon skeletons of the molecule.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, confirming its composition as C₁₁H₁₂FIO₂. The expected monoisotopic mass for this compound is approximately 322.9815 g/mol .

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]+ | 322.9815 |

| [M+H]+ | 323.9893 |

| [M+Na]+ | 345.9713 |

Note: The calculated m/z values are for the most abundant isotopes of each element.

Fragmentation Pattern Analysis for Structural Insights

A detailed experimental analysis of the mass spectrometric fragmentation pattern for this compound is not available in published scientific literature. While general principles of mass spectrometry allow for the prediction of likely fragmentation pathways for aromatic esters and compounds containing a tert-butyl group, specific data and a definitive fragmentation scheme for this particular molecule have not been documented.

Typically, for esters, fragmentation is expected to occur at the ester linkage. For this compound, this would involve cleavage of the C-O bond between the carbonyl carbon and the tert-butyl group, or cleavage of the bond between the oxygen and the tert-butyl group. The presence of the bulky tert-butyl group would likely lead to a stable tert-butyl cation (m/z = 57) through alpha cleavage, which is a common fragmentation pathway for tert-butyl esters. researchgate.net

Another expected fragmentation would involve the loss of the entire tert-butoxy (B1229062) group or rearrangements involving the aromatic ring, influenced by the electron-withdrawing fluoro and iodo substituents. However, without experimental data, these remain theoretical considerations.

Table 1: Predicted Major Mass Spectrometry Fragments of this compound

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Predicted Origin |

| [C4H9]+ | 57 | Loss of the tert-butyl group |

| [C7H3FIO]+ | 249 | Loss of the tert-butoxy group |

| [C7H4FIO2]+ | 266 | Loss of a tert-butyl radical |

| [C11H12FIO2]+ | 322 | Molecular Ion |

Note: This table is based on general fragmentation principles and not on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structural Determination and Conformation

While X-ray crystallographic data exists for other substituted tert-butyl benzoate (B1203000) derivatives, these cannot be used to definitively describe the solid-state structure of the title compound due to the unique electronic and steric influences of the fluorine and iodine substituents on the crystal packing and molecular conformation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Studies

Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the scientific literature. While general characteristic vibrational frequencies for the functional groups present in the molecule can be predicted, a detailed analysis and assignment of the vibrational modes for this specific compound have not been reported.

In a hypothetical analysis, the IR spectrum would be expected to show strong characteristic absorptions for the carbonyl (C=O) stretch of the ester group, typically in the region of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would also be prominent. The presence of the aromatic ring would give rise to a series of bands corresponding to C-H and C=C stretching and bending vibrations. The C-F and C-I stretching vibrations would also be present at lower frequencies.

Table 2: Predicted General Infrared Absorption Regions for this compound Functional Groups

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1700 - 1730 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-F (Aromatic) | Stretch | 1000 - 1400 |

| C-I (Aromatic) | Stretch | 500 - 600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (tert-Butyl) | Stretch | 2850 - 2950 |

Note: This table represents general, expected absorption ranges for the functional groups and is not based on experimental data for the specific compound.

Without experimental spectra, a detailed analysis of the vibrational modes, which is crucial for monitoring chemical reactions and understanding the electronic effects of the substituents, cannot be performed.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For tert-Butyl 2-fluoro-5-iodobenzoate, DFT calculations could provide significant insights into its properties. By solving the Kohn-Sham equations, one can determine the electron density and, from it, derive various molecular properties.

A primary application of DFT would be the calculation of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule. For this compound, this would likely show negative potential around the electronegative fluorine and oxygen atoms and the iodine atom, indicating regions susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. For a molecule like this compound, with its rotatable tert-butyl group, MD simulations are particularly useful for exploring its conformational landscape.

The simulations would reveal the preferred orientations of the tert-butyl group relative to the benzene (B151609) ring. Steric hindrance between the bulky tert-butyl group and the adjacent fluorine atom would likely influence the rotational barrier and the most stable conformers. Understanding these conformational preferences is essential as they can significantly impact the molecule's reactivity and its ability to interact with other molecules or biological targets.

MD simulations can also be employed to study how molecules of this compound interact with each other in a condensed phase. These simulations could predict properties like the heat of vaporization and diffusion coefficients. Furthermore, by simulating the molecule in different solvents, one could gain insight into solvation effects and how the solvent environment influences conformational equilibrium and reactivity.

Mechanistic Studies through Transition State Calculations

Transition state theory is a cornerstone of chemical kinetics, and computational methods can be used to locate and characterize the transition states of chemical reactions. For this compound, this approach could be used to study various potential reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group.

By calculating the potential energy surface for a proposed reaction pathway, researchers can identify the transition state structure, which corresponds to the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. These calculations can help to predict the most likely reaction pathways and provide a detailed understanding of the reaction mechanism at a molecular level.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or computed properties with its chemical reactivity. While building a robust QSRR model requires a dataset of related compounds with known reactivities, one could envision how this compound could be incorporated into such a study.

By calculating a series of molecular descriptors for this compound and other similar halogenated benzoates, a QSRR model could be developed to predict their reactivity in a specific chemical transformation. These descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and topological indices. A successful QSRR model would be a valuable tool for predicting the reactivity of new, unsynthesized compounds within the same chemical class, thereby accelerating the discovery of molecules with desired properties.

Future Directions and Research Opportunities

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. chemistryjournals.net Future research on tert-Butyl 2-fluoro-5-iodobenzoate will likely focus on creating more sustainable synthetic pathways from its precursors, such as 2-fluoro-5-iodobenzoic acid.

Key areas for development include:

Use of Greener Solvents: Traditional syntheses may rely on volatile and hazardous organic solvents. Research into alternative solvents like ethanol (B145695), water, or ionic liquids could significantly reduce the environmental footprint. chemistryjournals.net For instance, methods developed for the green synthesis of other halogenated compounds using ethanol as a solvent could be adapted. nih.govresearchgate.net

Biocatalysis: The use of enzymes for transformations offers high selectivity under mild conditions. chemistryjournals.net Exploring enzymatic routes, either for the esterification of 2-fluoro-5-iodobenzoic acid or for the synthesis of the aromatic ring itself from renewable feedstocks like glucose, presents an innovative and sustainable alternative to petrochemical processes. nih.gov

Energy-Efficient Methods: Techniques such as microwave-assisted or ultrasound-mediated synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Applying these technologies to the synthesis of this compound could lead to more efficient and eco-friendly production. nih.gov

Atom Economy: Redesigning the synthesis to maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. chemistryjournals.net This involves exploring catalytic processes that minimize waste, a notable example being the greener synthesis of ibuprofen (B1674241) developed by the BHC Company, which improved atom economy through a catalytic hydrogenation step. chemistryjournals.net

Exploration of Novel Catalytic Transformations

The carbon-iodine (C-I) bond in this compound is a prime site for a wide array of catalytic cross-coupling reactions, allowing for the introduction of diverse molecular fragments. While standard palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are certainly applicable, future research can explore more advanced and novel catalytic systems.

Promising research avenues include:

Photoredox Catalysis: Light-driven reactions offer mild and highly specific ways to form new bonds. A photocatalyzed, Minisci-like protocol has been used to create highly functionalized bicyclo[1.1.1]pentanes as benzoate (B1203000) bioisosteres, demonstrating the power of this approach for generating complex, drug-like molecules. acs.org Applying similar photoredox strategies to this compound could enable novel C-C or C-heteroatom bond formations.

Dual-Catalysis Systems: Combining different types of catalysts (e.g., a transition metal catalyst with an organocatalyst or a photocatalyst) can enable transformations that are not possible with a single catalyst. This could be used for complex, one-pot functionalizations of the aromatic ring.

C-F Bond Activation: While the C-F bond is notoriously strong and difficult to functionalize, recent advances have made its selective activation more feasible. rsc.org Research into catalytic systems that can selectively transform the C-F bond in the presence of the C-I bond would open up an entirely new dimension of reactivity for this molecule.

Design of Analogs with Tunable Reactivity Profiles

Systematic modification of the this compound structure can generate a library of analogs with fine-tuned electronic and steric properties. This allows for the optimization of the scaffold for specific applications in medicinal chemistry or materials science.

Future design strategies could involve:

Halogen Exchange: Replacing the iodine atom with bromine or chlorine would alter the reactivity of the carbon-halogen bond in cross-coupling reactions, providing alternative kinetic profiles.

Modification of Ring Substitution: The introduction of additional activating or deactivating groups on the benzene (B151609) ring can profoundly influence its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. The position of bulky groups like the tert-butyl ester can also direct the regiochemistry of subsequent reactions. researchgate.net

Varying the Ester Group: Replacing the tert-butyl group with other alkyl or aryl groups can modulate the steric hindrance around the carbonyl and its susceptibility to hydrolysis, which can be critical for applications like prodrug design.

Bioisosteric Replacement: For medicinal chemistry applications, replacing the benzoate moiety with bioisosteres, such as the bicyclo[1.1.1]pentanes mentioned previously, could lead to compounds with improved pharmacological properties. acs.org

Advanced Methodologies for Selective Functionalization

The presence of three distinct functional sites on the molecule presents a significant opportunity for highly selective, multi-step functionalization. Developing advanced methods to target each site independently is a key area for future research.

Potential methodologies include:

Directed Ortho-Metalation (DoM): The fluorine atom and the tert-butyl ester group can potentially be used as directing groups to achieve regioselective lithiation or borylation at specific adjacent positions on the aromatic ring. This would allow for the precise installation of new functional groups.

Orthogonal Protective Group Strategies: Inspired by methods used for the "regioexhaustive substitution" of fluorinated pyridines, employing temporary protective groups could screen certain positions while activating others for selective reactions. epfl.ch

Selective C-I vs. C-F Bond Chemistry: As mentioned, a major goal is to develop catalytic systems that can discriminate between the C-I and C-F bonds. This would allow for sequential cross-coupling reactions, first at the more reactive C-I bond and then, under different conditions, at the C-F bond.

Remote C-H Activation: Novel catalytic methods can activate C-H bonds at positions remote from the existing functional groups, guided by a directing group. A novel Sanger-type reagent has been shown to enable radical C-H activation in an aliphatic side chain, illustrating the potential for such long-range functionalization. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govsioc-journal.cn The synthesis and derivatization of this compound are well-suited for this modern approach.

Future integration could look like:

Continuous Flow Synthesis: Potentially hazardous reactions, such as nitration or certain halogenations, can be performed with much greater safety in microreactors, which offer superior heat transfer and control over reaction parameters. researchgate.net Multi-step syntheses of active pharmaceutical ingredients are increasingly being performed in continuous flow setups. sioc-journal.cn

Automated Reaction Screening: High-throughput screening platforms can be used to rapidly optimize reaction conditions (catalyst, solvent, temperature) for the various transformations of this compound. Automated nanomole-scale screening has already proven effective in developing novel photocatalytic methods. acs.org

Telescoped Synthesis: Flow chemistry enables "telescoped" reaction sequences, where the product of one reaction is directly fed into the next reactor without intermediate purification steps. mdpi.com This could be used to build molecular complexity onto the this compound scaffold in a highly efficient, automated manner.

On-Demand Library Generation: Combining automated synthesis platforms with flow reactors would enable the on-demand generation of a large library of analogs for screening in drug discovery or materials science programs, significantly accelerating the research and development cycle.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 2-Fluoro-5-Iodobenzoate, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves esterification of 2-fluoro-5-iodobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP). Key parameters include temperature control (0–5°C to minimize side reactions) and inert atmosphere to prevent oxidation of the iodine substituent. Purification via column chromatography (hexane:ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires stoichiometric excess of tert-butanol (1.5–2.0 eq) and monitoring via TLC or HPLC .

Q. How can the stability of tert-Butyl 2-Fluoro-5-Iodobenzoate be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, room temperature, and 40°C (ICH Q1A guidelines). Monitor degradation via HPLC-MS for hydrolysis of the ester group or loss of iodine. UV-Vis spectroscopy (λ = 260–280 nm) tracks aromatic stability. Decomposition products (e.g., free benzoic acid derivatives) should be quantified using calibration curves. Storage in amber vials under nitrogen is recommended to prevent photolytic and oxidative degradation .

Q. Which spectroscopic techniques are most effective for characterizing tert-Butyl 2-Fluoro-5-Iodobenzoate?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ 1.3–1.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). Coupling constants (e.g., ) confirm fluorine’s para position.

- FT-IR : Ester carbonyl (C=O) at ~1720 cm⁻¹ and C-F stretch at ~1250 cm⁻¹.

- X-ray Crystallography : Resolve steric effects of the tert-butyl group and iodine’s electron-withdrawing impact on the aromatic ring (requires high-quality single crystals) .

Advanced Research Questions

Q. How does the tert-butyl group’s steric bulk influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The tert-butyl group hinders transmetalation steps by blocking palladium’s coordination sites, reducing reaction rates. Compare kinetic data (via in situ IR or GC-MS) with analogous methyl or ethyl esters. Computational modeling (DFT) quantifies steric maps (%VBur) and electronic effects (NBO analysis). Experimental validation: Use bulky aryl boronic acids (e.g., 2,6-dimethylphenyl) to exacerbate steric clashes .

Q. What mechanistic insights can be gained from studying hydrolysis pathways of tert-Butyl 2-Fluoro-5-Iodobenzoate under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, leading to SN2 attack by water. Monitor via <sup>19</sup>F NMR to track fluorine’s electronic effects on intermediate carbocation stability.

- Basic Hydrolysis : Base deprotonates water, generating OH⁻ for nucleophilic acyl substitution. Isotope labeling (D₂O) and kinetic isotope effects (KIE) differentiate rate-determining steps. LC-MS identifies iodobenzoate byproducts .

Q. Can tert-Butyl 2-Fluoro-5-Iodobenzoate serve as a precursor for radiolabeling in PET imaging?

- Methodological Answer : Evaluate iodine-124 (I) incorporation via isotopic exchange (e.g., Cu-mediated halogen exchange). Assess radiochemical yield (RCY) and purity using radio-TLC/HPLC. Stability studies in serum (37°C, 24h) determine suitability for in vivo applications. Compare with fluorine-18 (F) analogs for pharmacokinetic advantages .

Q. How do solvent polarity and hydrogen-bonding propensity affect the conformational flexibility of tert-Butyl 2-Fluoro-5-Iodobenzoate?

- Methodological Answer : Use variable-temperature NMR (VT-NMR) in solvents like DMSO-d₆ (polar, H-bonding) vs. CDCl₃ (nonpolar). Measure ΔG‡ for tert-butyl rotation barriers. MD simulations (AMBER/GAFF force fields) correlate solvent dielectric constant with rotational freedom. Crystallographic data in different solvents reveal packing effects on conformation .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for tert-Butyl 2-Fluoro-5-Iodobenzoate: How to reconcile differences across studies?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Reproduce synthesis/purification protocols from conflicting sources (e.g., recrystallization solvent). Use DSC to identify polymorph transitions. Cross-validate purity via elemental analysis (C/H/N) and HPLC area% (>99%). Publish corrected data with full experimental details to resolve ambiguity .

Q. Conflicting computational vs. experimental data on the electron-withdrawing strength of the iodine substituent: Which takes precedence?

- Methodological Answer : Reconcile using Hammett σ constants (experimental) vs. DFT-calculated charges (NPA, AIM). Solvent effects (PCM models) must align with experimental conditions (e.g., DMSO vs. gas phase). Validate with spectroscopic data (e.g., C NMR chemical shifts for carbonyl carbon) .

Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources for halogen exchange), Novel (e.g., unexplored PET applications), and Ethical (safe handling of iodinated compounds) .

- PICOT Framework : Define Population (compound stability), Intervention (synthetic modifications), Comparison (methyl vs. tert-butyl esters), Outcome (yield/purity), Timeframe (6-month stability study) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.